molecular formula C18H23FN2O2S B2737484 N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 954066-04-7

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2737484
CAS RN: 954066-04-7
M. Wt: 350.45
InChI Key: DLVFTHJSYNAXEI-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFMT, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide compounds and has been found to possess several unique properties that make it a promising candidate for various applications. In

Scientific Research Applications

Fluorescent Molecular Probes Development

Research into fluorescent molecular probes has led to the synthesis of compounds embodying a dimethylamino group and a sulfonyl group, creating a "push-pull" electron transfer system. These compounds exhibit strong solvent-dependent fluorescence, which is highly correlated with solvent polarity, suggesting their utility in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Advances in Organic Synthesis

The electrophilic anti-addition of methanesulfenyl fluoride to carbon-carbon double bonds has been utilized for synthesizing β-fluoroalkyl-methylthioethers, demonstrating a novel approach in organic synthesis (Haufe et al., 1988). Additionally, the synthesis and reactivity of 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been explored, providing insights into new organometallic species and their reactions with carbonyl compounds to yield α,β-unsaturated sulfones (Bongini et al., 1976).

Molecular Conformation and Tautomeric Behavior

Investigations into the tautomeric behavior of sulfonamide derivatives have highlighted their significance in bioorganics and medicinal chemistry. The study of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide revealed traces of both amino and imino conformers, emphasizing the direct relationship between molecular conformation and pharmaceutical activity (Erturk et al., 2016).

Microbial Metabolism and Environmental Applications

The microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, has been studied, revealing its use by aerobic bacteria as a sulfur source and by specialized methylotrophs as a carbon and energy substrate. This research underscores the environmental significance of methanesulfonic acid and its role in microbial ecology (Kelly & Murrell, 1999).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFTHJSYNAXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide

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